molecular formula C19H13ClN2O B2631875 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 866038-58-6

1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2631875
CAS No.: 866038-58-6
M. Wt: 320.78
InChI Key: RJYUSZPOBWLXRO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a specialized dihydropyridinecarbonitrile derivative offered for biochemical research. This compound features a chlorobenzyl group at the N1 position and a phenyl substituent at the 5-position of the dihydropyridine core, a structure known to be of significant interest in medicinal chemistry. Dihydropyridine derivatives are extensively studied for their diverse biological activities, with some acting as key intermediates in the synthesis of more complex molecules. While the specific biological pathway for this exact molecule is not yet fully characterized in the public literature, its structural framework suggests potential for investigating modulation of various cellular signaling processes. For instance, purinergic signaling, which involves receptors like P2RY2 and P2RX7 in peripheral glial cells and is crucial for processes such as cell proliferation, differentiation, and response to injury, represents one area of potential research application . Researchers can utilize this compound as a building block in organic synthesis or as a probe to explore structure-activity relationships and novel biological targets in their specific fields of study. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-8-6-14(7-9-18)12-22-13-17(10-16(11-21)19(22)23)15-4-2-1-3-5-15/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUSZPOBWLXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (Target) 4-Chlorobenzyl Phenyl C₂₀H₁₄ClN₂O 334.81* -
1-(4-Chlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-Chlorobenzyl 4-Methylphenyl C₂₀H₁₅ClN₂O 334.81 338964-91-3
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 2,6-Dichlorobenzyl 4-Methylphenyl C₂₀H₁₄Cl₂N₂O 369.25 338964-95-7
5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile 3-Trifluoromethylbenzyl 4-Chlorophenyl C₂₁H₁₃ClF₃N₂O 408.80† 338954-80-6
1-(3,4-Dichlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile 3,4-Dichlorobenzyl 3-Trifluoromethylphenyl C₂₀H₁₁Cl₂F₃N₂O 423.22 338964-41-3

*Calculated based on analogs; †Estimated from molecular formula.

Key Observations:

Position 1 Substitutions: The 2,6-dichlorobenzyl analog (369.25 g/mol) has higher molecular weight and lipophilicity compared to the target compound due to additional chlorine atoms, which may enhance receptor binding but reduce solubility .

Position 5 Substitutions :

  • The 4-methylphenyl group (334.81 g/mol) increases steric bulk compared to the target's phenyl group, possibly altering binding pocket interactions .
  • The 3-trifluoromethylphenyl substituent (423.22 g/mol) combines hydrophobicity and electronegativity, which could enhance binding to hydrophobic enzyme pockets .

Electronic and Steric Effects

  • Chlorine vs. Trifluoromethyl : Chlorine atoms induce moderate electron-withdrawing effects, while trifluoromethyl groups (-CF₃) significantly polarize adjacent bonds, affecting charge distribution and intermolecular interactions .
  • Substitution Patterns : Dichlorobenzyl groups (e.g., 2,6- or 3,4-substituted) create distinct steric environments. For instance, 2,6-dichlorobenzyl may hinder rotation, whereas 3,4-dichlorobenzyl could enhance π-π stacking .

Biological Activity

Overview

1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338964-38-8) is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a chlorobenzyl group and a phenyl group, making it a versatile molecule for research and industrial applications. Its unique structure suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is C20H16ClN2OC_{20}H_{16}ClN_2O with a molecular weight of 348.81 g/mol. The presence of the chlorobenzyl and phenyl groups contributes to its lipophilicity, which can influence its biological interactions.

The biological activity of 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile appears to involve interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, modulating biochemical pathways.
  • Receptor Modulation : It has been investigated for its potential as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuroprotection.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It enhances the activity of α7 nAChRs, which are crucial for neurotransmission and have been linked to cognitive enhancement.

Assay TypeResultReference
ElectrophysiologyIncreased ion flux
Behavioral TestsImproved memory retention

Case Studies

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile resulted in significant reductions in cell viability, particularly in lung and breast cancer models. The study utilized flow cytometry to assess apoptosis rates and found that the compound induced apoptosis through the activation of caspase pathways.
  • Neuroprotective Study : In a model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Behavioral assessments indicated that treated mice performed significantly better on memory tasks compared to controls, suggesting cognitive benefits potentially mediated by α7 nAChR modulation.

Q & A

Q. What are the recommended synthetic pathways for 1-(4-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach involves:

  • Step 1 : Formation of the pyridine core via cyclization of substituted acrylonitriles or malononitrile derivatives.
  • Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or alkylation.
  • Step 3 : Functionalization of the 5-phenyl group using Suzuki-Miyaura coupling or Friedel-Crafts reactions.

Q. Optimization Tips :

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl substitutions .

Q. How can researchers confirm the structural identity and purity of this compound?

Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the 4-chlorobenzyl group shows characteristic aromatic proton splitting patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : Exact mass (calculated for C₂₀H₁₄ClN₂O₂: 368.0532) should match experimental values .

Q. What biological targets or mechanisms are associated with this compound?

The compound’s pyridine-carbonitrile core and chlorobenzyl substituent suggest interactions with enzymatic targets. Key findings:

  • Cyclooxygenase-2 (COX-2) Inhibition : Structural analogs inhibit COX-2 via competitive binding to the active site, reducing prostaglandin synthesis .
  • Kinase Modulation : The nitrile group may chelate ATP-binding pockets in kinases (e.g., EGFR or VEGFR), though experimental validation is needed .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s solubility and stability in aqueous media?

Methodological Approach :

  • Solubility Profiling : Conduct shake-flask experiments in buffers (pH 1–10) with UV quantification. Data from analogs suggest poor aqueous solubility (<0.1 mg/mL), necessitating DMSO-based stock solutions .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the nitrile group to carboxylic acid is a common degradation pathway .

Q. What strategies are effective for modifying the compound’s structure to enhance pharmacological activity?

Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :
    • Chlorobenzyl Group : Enhances lipophilicity and target binding (e.g., COX-2 inhibition) .
    • Trifluoromethyl Additions : Introducing CF₃ at the 6-position (as in analogs) improves metabolic stability .
  • Synthetic Modifications :
    • Replace the phenyl group with heteroaryl rings (e.g., thiophene) to alter electron density and binding affinity .

Q. How should researchers design experiments to analyze conflicting cytotoxicity data in cancer cell lines?

Experimental Design :

  • Cell Line Panel : Test across diverse lines (e.g., MCF-7, A549, HeLa) to identify selectivity patterns.
  • Dose-Response Curves : Use 10 nM–100 µM ranges with 72-hour incubation. IC₅₀ values <10 µM indicate promising activity .
  • Mechanistic Follow-Up : Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to confirm mode of action .

Q. What computational methods are suitable for predicting binding modes of this compound with COX-2?

In Silico Protocol :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide with COX-2 crystal structure (PDB: 5KIR).
  • Key Interactions : Prioritize hydrogen bonds with Arg120 and hydrophobic contacts with Tyr385 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Scale-Up Strategies :

  • Continuous Flow Reactors : Improve yield and reproducibility for cyclization steps .
  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce costs .

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